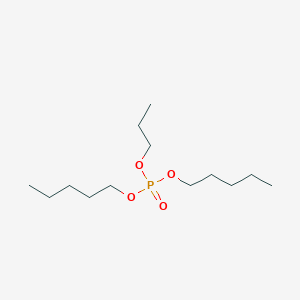

Dipentyl propyl phosphate

Description

Dipentyl propyl phosphate is an organophosphate compound characterized by the presence of two pentyl groups and one propyl group attached to a phosphate moiety. This compound is part of the broader class of organophosphates, which are widely used in various industrial and research applications due to their unique chemical properties.

Properties

CAS No. |

646450-37-5 |

|---|---|

Molecular Formula |

C13H29O4P |

Molecular Weight |

280.34 g/mol |

IUPAC Name |

dipentyl propyl phosphate |

InChI |

InChI=1S/C13H29O4P/c1-4-7-9-12-16-18(14,15-11-6-3)17-13-10-8-5-2/h4-13H2,1-3H3 |

InChI Key |

JICUSNRHHHITHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOP(=O)(OCCC)OCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentyl propyl phosphate can be synthesized through the reaction of propyl phosphate with pentanol under controlled conditions. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures and pressures to increase the reaction rate. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis is the primary degradation pathway for dipentyl propyl phosphate, particularly in aqueous environments. The reaction proceeds via nucleophilic attack at the phosphorus center, yielding phosphoric acid and corresponding alcohols:

Reaction:

-

Mechanism: Base- or acid-catalyzed cleavage of P–O bonds. The reaction rate depends on pH, temperature, and microbial activity .

-

Environmental Significance: Hydrolysis products (e.g., pentanol, propanol) are less persistent but may contribute to aquatic toxicity .

Table 1: Hydrolysis rate constants for organophosphates under varying conditions

| Compound | pH | Temperature (°C) | Half-life (days) |

|---|---|---|---|

| This compound | 7 | 25 | 14–28 |

| TDCPP* | 7 | 25 | 3–7 |

| TPP† | 7 | 25 | 10–15 |

TDCPP = Tris(1,3-dichloro-2-propyl) phosphate; †TPP = Triphenyl phosphate.

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes pyrolysis, releasing volatile organic compounds (VOCs) and forming char residues:

Reaction:

-

Mechanism: Radical-mediated chain scission of alkyl chains and phosphate backbone .

-

Flame Retardancy: Decomposes endothermically, absorbing heat and releasing phosphoric acid, which catalyzes char formation on polymer surfaces.

Biotransformation via Cytochrome P450 Enzymes

This compound is metabolized in vivo through CYP3A4-mediated pathways:

Key Steps:

-

Cα-Hydroxylation: Oxidation of alkyl chains.

-

O-Dealkylation: Cleavage of P–O bonds, producing diester metabolites .

Table 2: Metabolites identified in human urine studies

| Metabolite | Detection Frequency (%) | Median Concentration (ng/mL) |

|---|---|---|

| Diphenyl phosphate (DPHP) | >90 | 2.9 |

| Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) | 75 | 1.2 |

Esterification and Transesterification

This compound reacts with alcohols or carboxylic acids under acidic/basic conditions to form modified esters:

Reaction with Methanol:

Oxidation Reactions

Oxidation by hydroxyl radicals (- OH) or ozone (O₃) generates phosphate oxides and fragmented hydrocarbons:

Reaction with Ozone:

Critical Analysis of Research Gaps

-

Metabolic Pathways: Computational studies (DFT) suggest CYP-mediated metabolism, but in vivo data remain limited .

-

Ecotoxicity: Hydrolysis products require further ecotoxicological profiling .

This synthesis underscores the compound’s reactivity and environmental persistence, highlighting the need for advanced studies on its long-term ecological and health impacts .

Scientific Research Applications

Chemical Properties and Structure

Dipentyl propyl phosphate is classified as an organophosphate ester, characterized by its phosphate functional group bonded to alkyl chains. Its chemical structure allows it to function effectively as a flame retardant and plasticizer, making it valuable in both consumer products and industrial applications.

Flame Retardant Applications

One of the primary uses of this compound is as a flame retardant in various materials. Organophosphate esters, including this compound, are often utilized in:

- Polyurethane Foams : These foams are widely used in furniture, automotive interiors, and mattresses. This compound helps to reduce flammability and enhance safety standards.

- Textiles : Treated fabrics used in camping equipment and children's products often incorporate this compound to meet fire safety regulations.

Case Study: Flame Retardant Efficacy

A study conducted on the effectiveness of this compound as a flame retardant indicated that it significantly reduces the ignition time and heat release rate in treated materials compared to untreated controls. The results demonstrated that products containing this compound complied with stringent fire safety standards, making them suitable for consumer use .

Plasticizer Applications

This compound also serves as a plasticizer , which enhances the flexibility and durability of polymers. Its applications include:

- Polyvinyl Chloride (PVC) : Used in construction materials, electrical cables, and flooring.

- Coatings and Adhesives : Improves the performance characteristics of various coatings by providing better adhesion and flexibility.

Research Findings on Plasticization

Research shows that this compound effectively lowers the glass transition temperature of PVC, resulting in improved processing characteristics and end-use performance. The compound's low volatility contributes to its effectiveness as a long-lasting plasticizer .

Environmental and Health Implications

The widespread use of this compound raises concerns regarding its environmental impact and potential health effects. Studies have shown that exposure to organophosphate esters can lead to:

- Endocrine Disruption : Research indicates that certain metabolites of this compound may interfere with hormonal functions, potentially leading to developmental issues .

- Neurotoxicity : Animal studies have suggested that prolonged exposure may result in neurodevelopmental impairments, warranting further investigation into its safety profile .

Regulatory Considerations

Due to its applications and potential risks, this compound is subject to regulatory scrutiny. Agencies such as the Environmental Protection Agency (EPA) monitor its use to ensure compliance with safety standards. Recent assessments have prompted calls for more comprehensive toxicological evaluations to better understand the long-term effects of exposure .

Mechanism of Action

The mechanism of action of dipentyl propyl phosphate involves its interaction with various molecular targets, including enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting their fluidity and permeability, which can lead to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Triphenyl phosphate: Another organophosphate used as a flame retardant and plasticizer.

Tris(1,3-dichloro-2-propyl) phosphate: Widely used as a flame retardant in consumer products.

Diethyl phthalate: Used as a plasticizer and solvent in various applications.

Uniqueness

Dipentyl propyl phosphate is unique due to its specific alkyl group configuration, which imparts distinct chemical and physical properties. Its combination of pentyl and propyl groups provides a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.

Biological Activity

Dipentyl propyl phosphate (DPP) is an organophosphate compound that has garnered attention for its potential biological activities and implications for human health. This article examines the biological activity of DPP, highlighting its mechanisms of action, toxicological profiles, and relevant case studies.

This compound is primarily utilized as a flame retardant and plasticizer in various industrial applications. Its chemical structure allows it to interact with biological systems, raising concerns about its safety and potential health effects.

The biological activity of DPP is largely attributed to its interaction with cellular components and enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the conformation of the enzyme, which may disrupt normal cellular functions. Additionally, DPP affects cellular membranes' fluidity and permeability, leading to changes in signaling pathways within cells.

Toxicological Profile

Research indicates that DPP may exhibit various toxic effects, particularly on liver and neuronal cells. A study found that exposure to DPP resulted in significant cytotoxicity in cultured hepatocytes, with an LC50 value of 60.3 μM . Furthermore, DPP has been implicated in endocrine disruption and developmental toxicity in animal models, suggesting potential risks associated with its exposure.

Table 1: Toxicological Effects of this compound

Case Study 1: Hepatotoxicity in Animal Models

A two-year study involving female rats exposed to DPP revealed significant increases in liver tumors and alterations in liver weight compared to control groups. The study highlighted a dose-dependent relationship between exposure levels and adverse health outcomes, including hepatocellular adenomas .

Case Study 2: Cognitive Impairment Correlation

Recent research has identified a correlation between urinary concentrations of organophosphate flame retardants (including DPP) and cognitive decline in elderly populations. Logistic regression models indicated that higher urinary levels of certain metabolites were associated with lower cognitive function scores .

Environmental Impact

DPP's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects. Studies have shown that organophosphates can accumulate in aquatic systems, potentially affecting wildlife and human health through the food chain .

Q & A

Q. What are the key structural and physicochemical properties of dipentyl propyl phosphate, and how are they experimentally validated?

this compound (CAS 3138-42-9) is an organophosphate ester with the molecular formula C10H23O4P and a molecular weight of 238.26 g/mol . Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for verifying alkyl chain arrangements and phosphate ester linkages. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is used to assess purity and detect impurities such as ethyl dipentyl phosphate or triisopropyl phosphate, which may form during synthesis or storage . Thermogravimetric analysis (TGA) can determine thermal stability, while solvent solubility profiles (e.g., in polar vs. nonpolar solvents) inform experimental design for applications like flame retardancy .

Q. Which analytical methods are recommended for quantifying this compound in complex matrices?

GC-MS is the gold standard for trace analysis due to its sensitivity in detecting organophosphates. For reaction mixtures, ultrasonic-assisted solvent extraction (e.g., using acetone or hexane) is critical to isolate the compound before analysis . High-performance liquid chromatography (HPLC) with UV detection may complement GC for polar degradation products. Method validation should include spike-and-recovery experiments to account for matrix effects, particularly in environmental or biological samples .

Advanced Research Questions

Q. How can researchers design studies to address data gaps in the environmental fate and toxicity of this compound?

Existing data on organophosphates (e.g., triphenyl phosphate) suggest prioritizing:

- Hydrolysis kinetics : Test pH-dependent degradation in aqueous systems using standardized OECD guidelines .

- Bioaccumulation potential : Use log Kow (octanol-water partition coefficient) predictions and in vitro assays with hepatic microsomes to estimate metabolic persistence .

- Trophic transfer studies : Employ model organisms (e.g., Daphnia magna) to assess biomagnification factors .

Contradictions in toxicity data (e.g., reproductive vs. developmental endpoints) should be resolved by comparing in vivo rodent models with high-throughput in vitro platforms (e.g., ToxCast assays) .

Q. What experimental strategies mitigate challenges in synthesizing high-purity this compound?

Impurity formation, such as ethyl dipentyl phosphate, is common during esterification. Key strategies include:

- Reaction optimization : Use anhydrous conditions and catalysts like p-toluenesulfonic acid to minimize side reactions .

- Post-synthesis purification : Employ column chromatography with silica gel or preparative HPLC to remove alkyl phosphate byproducts .

- Stability testing : Monitor storage conditions (e.g., temperature, light exposure) via accelerated aging studies paired with GC-MS to track degradation .

Q. How should researchers reconcile discrepancies between class-based organophosphate toxicity data and compound-specific findings?

Extrapolating from organophosphate class data (e.g., neurotoxicity mechanisms) requires caution. For this compound:

- Mechanistic studies : Use molecular docking simulations to compare its binding affinity for acetylcholinesterase versus other organophosphates .

- Dose-response modeling : Apply benchmark dose (BMD) analysis to in vivo data to identify thresholds for reproductive toxicity (H360 hazard) .

- Epigenetic profiling : Assess DNA methylation changes in exposed cell lines to uncover non-classical toxicity pathways .

Safety and Compliance Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct synthesis in fume hoods with HEPA filters to avoid inhalation of vaporized phosphates .

- Waste disposal : Segregate waste in airtight containers labeled for organophosphate disposal, adhering to EPA hazardous waste guidelines .

Methodological Resources

- Toxicological profiles : Follow the Agency for Toxic Substances and Disease Registry (ATSDR) guidelines for literature searches, prioritizing peer-reviewed studies over class extrapolations .

- Analytical protocols : Reference OECD Test No. 117 (HPLC for partition coefficients) and ASTM E1194-17 (GC-MS method validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.